![molecular formula C11H12Cl2N2 B1521420 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]-indole hydrochloride CAS No. 1185304-76-0](/img/structure/B1521420.png)
8-Chloro-2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]-indole hydrochloride
Overview
Description
8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]-indole is a chemical compound with the molecular formula C11H11ClN2 . It has been studied for its potential therapeutic applications. For instance, carboxymethylated pyridoindoles, which are related compounds, have been characterized by their antioxidant activity combined with the ability to inhibit aldose reductase . This makes them potentially useful in the treatment of diabetic complications .
Molecular Structure Analysis
The molecular structure of 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]-indole consists of a pyridoindole core with a chlorine atom at the 8th position . The compound has an average mass of 206.671 Da and a monoisotopic mass of 206.061081 Da .Scientific Research Applications
Therapeutic Potential in Oncology
The pyridopyrimidine moiety, which is structurally related to 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]-indole hydrochloride , has been identified in compounds with significant therapeutic potential. These compounds have been studied for their role in the treatment of various cancers, including breast cancer and rheumatoid arthritis . The compound’s ability to interact with cellular targets relevant to cancer progression makes it a candidate for further research in oncological applications.
Antimicrobial Activity
Synthetic derivatives of pyridopyrimidines, which share a core structure with the compound , have demonstrated antimicrobial properties . This suggests that 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]-indole hydrochloride could be explored for its potential use as an antimicrobial agent, possibly offering a new avenue for treating resistant strains of bacteria.
Anti-Inflammatory and Analgesic Effects
Compounds with a pyridopyrimidine core have shown anti-inflammatory and analgesic activities . This indicates that 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]-indole hydrochloride may have applications in the development of new anti-inflammatory drugs or analgesics, which could be particularly beneficial for chronic inflammatory diseases.
Cardiovascular Research
The pyridopyrimidine derivatives are known to exhibit hypotensive effects, which are valuable in the study and treatment of cardiovascular diseases . Research into 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]-indole hydrochloride could lead to new insights into its cardiovascular effects and potential therapeutic uses.
Drug Development and Synthesis
The compound’s structure is conducive to chemical modifications, making it a valuable scaffold for the synthesis of new drugs . Its versatility in drug development can be harnessed to create a variety of therapeutics with potential applications across multiple fields of medicine.
properties
IUPAC Name |
8-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2.ClH/c12-7-1-2-10-8(5-7)9-6-13-4-3-11(9)14-10;/h1-2,5,13-14H,3-4,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJJNHSGYOSNTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC3=C2C=C(C=C3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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